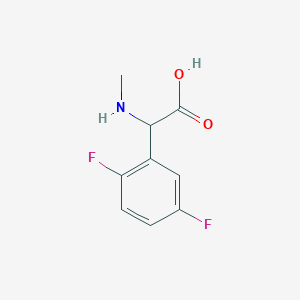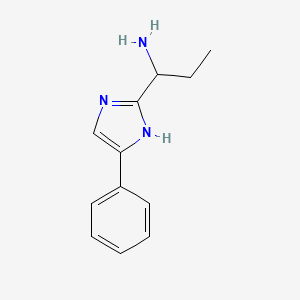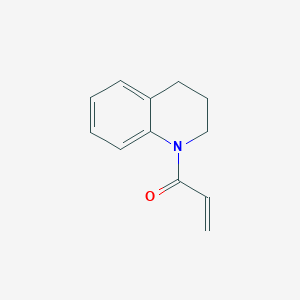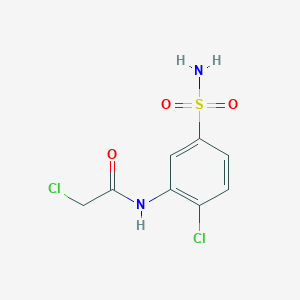
3-(Cyclopropylmethoxy)pyrrolidine hydrochloride
Overview
Description
“3-(Cyclopropylmethoxy)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1211507-33-3 . Its molecular formula is C8H16ClNO and it has a molecular weight of 177.67 g/mol .
Molecular Structure Analysis
The InChI code for “3-(Cyclopropylmethoxy)pyrrolidine hydrochloride” is 1S/C8H15NO.ClH/c1-2-7(1)6-10-8-3-4-9-5-8;/h7-9H,1-6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule.Scientific Research Applications
Synthesis and Herbicidal Activities
Researchers designed and synthesized a variety of novel 3-(α-hydroxymethylene)pyrrolidine-2,4-dione derivatives containing a cyclopropane moiety. These compounds, related to 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride, demonstrated herbicidal activities at certain concentrations (Zhu et al., 2013).
Stereoselective Synthesis
A study detailed the base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes, leading to the stereospecific formation of pyrrolidin-3-ols, which are structurally related to 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride. This process demonstrated potential in creating diverse pyrrolidine structures (Medjahdi et al., 2009).
Ligand Formation in Organometallic Chemistry
In organometallic chemistry, reactions involving (2-choroethyl)pyrrolidine hydrochloride with organotellurium compounds resulted in the formation of N-{2-(4-methoxyphenyltelluro)ethyl}pyrrolidine and bis{2-(pyrrolidine-N-yl)ethyl}telluride. These compounds, related to 3-(Cyclopropylmethoxy)pyrrolidine hydrochloride, were used to form complexes with palladium(II) and mercury(II) (Singh et al., 2003).
Pharmaceutical Intermediates Synthesis
The synthesis of 3-(S)-(+)-3-mercapto-1-(N-p-nitrobenzyloxy-carbonyl acetimidoyl)pyrrolidine, an intermediate in pharmaceutical compounds like Carbapenem RS-533, utilized L-hydroxyproline and other steps to produce the target compound, demonstrating the role of pyrrolidine derivatives in drug synthesis (Chun-xu, 2006).
Chiral Building Blocks for Drug Synthesis
Enantioselective synthesis of chiral pyrrolidines, including trans-3,4-Disubstituted pyrrolidines, offered building blocks for creating various bioactive pyrrolidines. These compounds have applications in synthesizing glycosidase inhibitors and other pharmaceuticals (Karlsson & Högberg, 2001).
Safety and Hazards
properties
IUPAC Name |
3-(cyclopropylmethoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(1)6-10-8-3-4-9-5-8;/h7-9H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAPRFUBJRBSFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]amine](/img/structure/B1419142.png)


![3-[(Pyridin-3-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B1419147.png)

![4-Chloro-2-[(cyclopropylmethyl)amino]benzonitrile](/img/structure/B1419150.png)
![1-ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine](/img/structure/B1419151.png)





![Methyl 2-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B1419164.png)